molecular formula C10H20O B7799648 1,2-Epoxydecane CAS No. 68413-40-1

1,2-Epoxydecane

Cat. No.: B7799648
CAS No.: 68413-40-1
M. Wt: 156.26 g/mol
InChI Key: AAMHBRRZYSORSH-UHFFFAOYSA-N
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Description

1,2-Epoxydecane is an organic compound with the molecular formula C10H20O. It is a clear, colorless liquid with an ether-like odor. This compound belongs to the class of epoxides, which are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. Epoxides are known for their high reactivity, making them valuable intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxydecane can be synthesized through the epoxidation of 1-decene. The epoxidation process typically involves the use of an oxidizing agent such as hydrogen peroxide or a peracid in the presence of a catalyst. One common method involves the use of m-chloroperbenzoic acid as the oxidizing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the epoxide ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also involve the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxydecane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Epoxydecane has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its reactivity with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2-Epoxydecane involves the high reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity allows this compound to interact with various molecular targets, including nucleophiles such as amines, thiols, and halides. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Epoxyhexane
  • 1,2-Epoxyoctane
  • 1,2-Epoxydodecane

Comparison

1,2-Epoxydecane is unique among similar compounds due to its specific chain length and the resulting physical and chemical properties. Compared to shorter-chain epoxides like 1,2-Epoxyhexane, this compound has a higher boiling point and different solubility characteristics. These differences can influence its reactivity and suitability for various applications .

Properties

IUPAC Name

2-octyloxirane
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InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3
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InChI Key

AAMHBRRZYSORSH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC1CO1
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Molecular Formula

C10H20O
Record name 1,2-EPOXYDECANE
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DSSTOX Substance ID

DTXSID4025242
Record name 1,2-Epoxydecane
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Molecular Weight

156.26 g/mol
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Physical Description

1,2-epoxydecane is a clear colorless mobile liquid with a ethereal odor. (NTP, 1992)
Record name 1,2-EPOXYDECANE
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Boiling Point

234 to 235 °F at 35 mmHg (NTP, 1992)
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Flash Point

173 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
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Density

0.837 (NTP, 1992) - Less dense than water; will float
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CAS No.

2404-44-6, 68413-40-1
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Synthesis routes and methods

Procedure details

In a 25 mL scintillation vial equipped with a magnetic stirrer, 1-decene (1.41 g, 10 mmol) was placed followed by addition of 4 mL dichloromethane. To this solution was added BTSP (2.8 g, 15 mmol). The vial was immersed into ice/water bath. After 5 minutes Re2O7 (24 mg, 0.05 mmol)5 was added followed by 10 μL of water. The reaction turned bright yellow and was allowed to warm up to room temperature and stirred for 14 h. Upon completion, water (3 drops) was added followed by manganese dioxide (ca. 5 mg) in order to decompose the remaining H2O2. The destruction of H2O2 was evident by the disappearance of yellow color. The mixture was then dried over Na2SO4. Concentration afforded 1-decene oxide (1.48 g, 94% yield) of a colorless oil.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
Re2O7
Quantity
24 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
5 mg
Type
catalyst
Reaction Step Five
Name
Quantity
10 μL
Type
solvent
Reaction Step Six
Yield
94%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Epoxydecane
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1,2-Epoxydecane
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1,2-Epoxydecane
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Reactant of Route 5
1,2-Epoxydecane
Reactant of Route 6
1,2-Epoxydecane

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